molecular formula C9H15N3O5 B1434830 [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid CAS No. 1803561-29-6

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

Cat. No.: B1434830
CAS No.: 1803561-29-6
M. Wt: 245.23 g/mol
InChI Key: SZLPVBUTGQRBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: is a compound that combines the properties of an oxadiazole derivative and oxalic acid. Oxadiazoles are a class of heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry. Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C₂H₂O₄, commonly found in plants and used in various industrial processes.

Properties

IUPAC Name

[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.C2H2O4/c1-5(2)3-6-9-10-7(4-8)11-6;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPVBUTGQRBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methylpropyl hydrazide with formic acid under reflux conditions to form the oxadiazole ring. The resulting compound is then reacted with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid: can be compared with other oxadiazole derivatives:

    [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine: Lacks the oxalic acid component, which may reduce its solubility and reactivity.

    [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanol: Contains a hydroxyl group instead of a methanamine group, affecting its hydrogen bonding and reactivity.

    [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]acetic acid: Contains an acetic acid group, which may alter its acidity and solubility.

The uniqueness of This compound lies in its combination of the oxadiazole ring and oxalic acid, providing a unique set of chemical and biological properties.

Biological Activity

The compound [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid (CAS No. 1803561-29-6) is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C9H15N3O5
  • Molecular Weight: 245.24 g/mol
  • Structure: The oxadiazole ring is known for its electron-withdrawing properties, which can enhance the biological activity of the compounds.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies involving similar compounds have shown:

  • Cytotoxicity: Compounds with oxadiazole moieties have demonstrated cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7), and lung carcinoma (A-549) .
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase. For example, a related compound showed an IC50 value of 19.56 µM against HT-1080 cells, indicating potent growth inhibition .

Antiviral Activity

While many oxadiazole derivatives have been explored for antiviral properties, studies on this specific compound have not yet established significant antiviral effects against SARS-CoV-2 or other viruses .

Other Biological Activities

Oxadiazole compounds are also being investigated for:

  • Anti-inflammatory properties: Some derivatives have shown promise in reducing inflammation markers.
  • Antimicrobial activities: Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies

  • Study on Anticancer Activity:
    • A series of pyrimidine-1,3,4-oxadiazole conjugates were synthesized and tested for cytotoxicity. The most effective compound induced apoptosis in HT-1080 cells by activating caspase pathways .
  • Molecular Docking Studies:
    • Molecular docking simulations suggest that these compounds bind effectively to target proteins involved in cancer cell proliferation and survival pathways, further supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedCell Line/TargetIC50/EC50 ValueMechanism of Action
Anticancer[5-(2-Methylpropyl)-1,3,4-Oxadiazol-2-yl]methanamineHT-108019.56 µMApoptosis via caspase activation
AntiviralRelated oxadiazole derivativesSARS-CoV-2EC50 > 100 µMNot significant
Anti-inflammatoryVarious oxadiazole derivativesInflammatory modelsNot specifiedReduction of inflammatory markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 2
Reactant of Route 2
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.